2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. This compound belongs to a class of molecules that may exhibit biological activity, particularly as pharmacological agents. Its structure incorporates a furan ring, which is known for its role in various biological activities, and a piperidine moiety, which is common in many drugs due to its ability to interact with biological targets.
This compound can be classified as an amide, specifically a carboxamide, due to the presence of the amide functional group (-C(=O)N-). It also contains a furan ring, which categorizes it under heterocyclic compounds. The presence of the piperidine ring further classifies it within nitrogen-containing cyclic compounds.
The synthesis of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps including:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide features:
The compound has a standardized InChI key: SBYUTWUXYVWSST-UHFFFAOYSA-N, and its SMILES representation is: CC1=CC(=C(O1)C)C(=O)NC2CCNCC2. These notations provide a way to encode the molecular structure for computational chemistry applications .
The compound can undergo various chemical reactions typical for amides and heterocycles:
Understanding these reactions is crucial for developing derivatives or analogs that may enhance biological activity or improve pharmacokinetic properties.
The mechanism of action for 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide likely involves interaction with specific biological targets such as receptors or enzymes.
Research into similar compounds suggests that modifications in the structure can significantly alter their interaction profiles and efficacy against specific biological targets.
The compound appears as a powder at room temperature and has a molecular weight of 222.29 g/mol. It is typically stable under standard laboratory conditions but should be stored properly to prevent degradation.
Key chemical properties include:
Relevant data regarding safety and handling are typically provided by suppliers but should always be consulted before use .
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide has potential applications in:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5